molecular formula C20H36O2 B1681606 Sclareol CAS No. 515-03-7

Sclareol

Cat. No.: B1681606
CAS No.: 515-03-7
M. Wt: 308.5 g/mol
InChI Key: XVULBTBTFGYVRC-NKBYQBPKSA-N
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Description

Sclareol is a fragrant chemical compound classified as a bicyclic diterpene alcohol. It is primarily found in the plant Salvia sclarea, commonly known as clary sage. This compound is valued for its sweet, balsamic scent and is widely used in the fragrance industry. It is also recognized for its various biological activities, including anticancer, antifungal, and antibacterial properties .

Scientific Research Applications

Sclareol has a wide range of scientific research applications:

Mechanism of Action

Biochemical tests and whole-cell patch-clamp recordings of substantia nigra dopaminergic neurons affirmed that sclareol inhibits Ca v 1.3 more strongly than Ca V 1.2 and reduces the firing responses of substantia nigra dopaminergic neurons .

Future Directions

Due to rising demand in the cosmetics business, demand for sclareol has greatly increased . This compound has been recently considered as the potential candidate against COVID-19 and Parkinson’s disease . By constructing a two-layer geranylgeranyl diphosphate (GGPP) accumulation pathway and scaffold-free multienzyme complexes, the metabolic flux was redirected toward this compound synthesis, enabling significantly improved production of this compound and reduced levels of by-products .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Sclareol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Sclareol is often compared with other labdane diterpenes such as:

Uniqueness of this compound: this compound is unique due to its dual hydroxyl groups and its ability to serve as a versatile synthon for the synthesis of various bioactive compounds. Its wide range of biological activities and applications in different industries further highlight its significance .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Sclareol can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "Geraniol", "Sodium hydroxide", "Chloroform", "Methanol", "Sodium chloride", "Sulfuric acid", "Sodium bicarbonate", "Magnesium sulfate", "Acetic anhydride" ], "Reaction": [ "Geraniol is treated with sodium hydroxide to form geranyl sodium hydroxide.", "Geranyl sodium hydroxide is then chlorinated with chloroform to form geranyl chloride.", "Geranyl chloride is then treated with methanol and sodium chloride to form geranyl methyl ether.", "Geranyl methyl ether is then oxidized with sulfuric acid to form 2,6,10-trimethyl-9-undecenal.", "The aldehyde is then treated with sodium bicarbonate and magnesium sulfate to form 2,6,10-trimethylundec-9-en-1-ol.", "Finally, the alcohol is acetylated with acetic anhydride to form Sclareol." ] }

CAS No.

515-03-7

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

(2R,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

InChI

InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15?,16?,18-,19-,20+/m0/s1

InChI Key

XVULBTBTFGYVRC-NKBYQBPKSA-N

Isomeric SMILES

C[C@]12CCCC(C1CC[C@@](C2CC[C@](C)(C=C)O)(C)O)(C)C

SMILES

C[C@@](CC[C@H]1[C@](O)(CC[C@H]2C(C)(CCC[C@]12C)C)C)(C=C)O

Canonical SMILES

CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C

Appearance

Solid powder

melting_point

Mp 105.5-106 °
105.5-106°C

515-03-7

physical_description

Pellets or Large Crystals
Solid;  Bitter herbaceous hay-like aroma

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

labd-14-ene-8alpha, 13beta-diol
sclareol
sclareol oxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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